molecular formula C17H14O5 B2832973 3-(3-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid CAS No. 400751-55-5

3-(3-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid

Cat. No.: B2832973
CAS No.: 400751-55-5
M. Wt: 298.294
InChI Key: HCMLUJXUFZVVMR-UHFFFAOYSA-N
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Description

The compound is a derivative of isochromene, a bicyclic aromatic organic compound . It also contains a carboxylic acid group, which is a common functional group in biochemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the aromatic ring, the methoxy group, and the carboxylic acid group . These groups can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the carboxylic acid group could make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis and Structural Evaluation

  • Synthesis of Novel Antitumor Agents : A study by Mondal et al. (2003) outlines a method for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid derivatives. The key step involves the formation of 1,3-disubstituted cyclic alkenyl ether, an important framework of isochromene natural products, facilitated by a Pd(II) catalyst, highlighting the compound's relevance in developing antitumor agents (Mondal, Nogami, Asao, & Yamamoto, 2003).

  • Pharmaceutical Intermediates : Research by Ma (2000) describes the synthesis of a new pharmaceutical intermediate, showcasing the process of creating complex molecules from simpler ones through a series of reactions including Friedal Crafts reaction and Condensation. This work illustrates the importance of chemical synthesis in generating compounds that can serve as building blocks for pharmaceuticals (Ma, 2000).

  • Spectroscopic Evaluations and Nonlinear Optical Properties : Tamer et al. (2015) conducted a study on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, examining its crystal structure, spectroscopic properties, and nonlinear optical activity. The research highlights the compound's potential in optical applications due to its small energy gap between frontier molecular orbitals (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).

Bioactive Compounds and Synthesis Methodologies

  • Bioactive Phenyl Ether Derivatives : A study on the marine-derived fungus Aspergillus carneus by Xu et al. (2017) identified new phenyl ether derivatives with significant antioxidant activity. This research underscores the potential of natural products in discovering bioactive compounds with therapeutic applications (Xu, Zhang, Zhu, Cao, & Zhu, 2017).

  • Concise Synthesis Methods : Obika et al. (2007) presented a method for synthesizing 1H-isochromene derivatives through carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization. This research highlights efficient synthesis routes for producing complex molecules with potential applications in various fields (Obika, Kono, Yasui, Yanada, & Takemoto, 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal properties, its mechanism of action would involve how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing harm to the environment . These factors would typically be assessed through laboratory testing and risk assessment .

Future Directions

The future research directions for this compound could involve further studies to understand its properties, potential uses, and effects on human health and the environment . This could include in-depth studies on its synthesis, structure, reactivity, and potential applications .

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-21-11-6-4-5-10(9-11)15-14(16(18)19)12-7-2-3-8-13(12)17(20)22-15/h2-9,14-15H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMLUJXUFZVVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(C3=CC=CC=C3C(=O)O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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